molecular formula C10H9FN2O2S B11781226 3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole

3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11781226
M. Wt: 240.26 g/mol
InChI Key: SREBEYWXMQEOSJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with a suitable sulfonylating agent under controlled conditions. One common method involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrazole derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrazole derivatives without the sulfonyl group.

    Substitution: Various substituted phenylpyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets. This can result in enhanced biological activity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

SREBEYWXMQEOSJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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